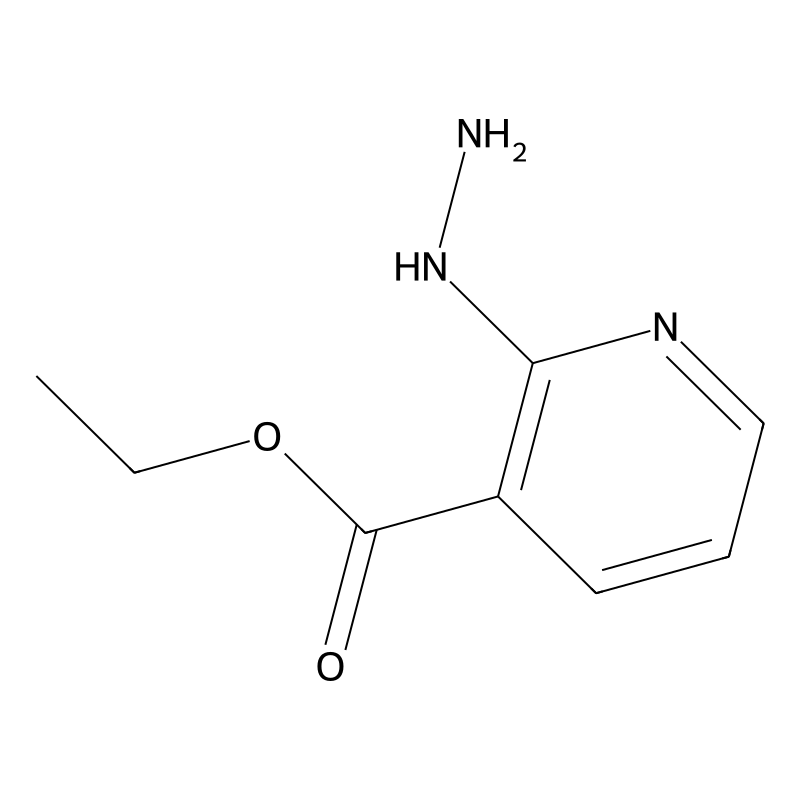

Ethyl 2-hydrazinonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Possible Areas of Research

Given the presence of the nicotinic acid moiety and a hydrazine group, Ethyl 2-hydrazinonicotinate could be hypothetically relevant to areas of research involving:

- Nicotinic Acid Derivatives: Nicotinic acid is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a molecule essential for cellular energy metabolism. Research explores derivatives of nicotinic acid for potential applications such as treatment of neurodegenerative diseases []. It is unclear if Ethyl 2-hydrazinonicotinate would share similar properties.

- Hydrazine Chemistry: Hydrazine is a reactive molecule with various industrial applications. Research explores its use in pharmaceutical development []. The specific properties and applications of Ethyl 2-hydrazinonicotinate as a hydrazine derivative would require further investigation.

Ethyl 2-hydrazinonicotinate is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a nicotinic acid derivative, specifically at the 2-position of the pyridine ring. This compound can be represented by the molecular formula C₉H₁₃N₃O₂, indicating it contains nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. Ethyl 2-hydrazinonicotinate is notable for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds.

- Condensation Reactions: It can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction generally involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

- Cyclization Reactions: Under specific conditions, it may undergo cyclization to form various heterocyclic compounds.

- Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing heterocycles.

Ethyl 2-hydrazinonicotinate has shown various biological activities that make it a subject of interest in pharmacological research. Some studies suggest that derivatives of this compound exhibit:

- Antimicrobial Properties: Certain derivatives have demonstrated activity against bacteria and fungi.

- Antitumor Activity: Research indicates potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects: Some derivatives may have the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

The synthesis of ethyl 2-hydrazinonicotinate can be achieved through several methods:

- Hydrazinolysis of Ethyl Nicotinate: Ethyl nicotinate can be treated with hydrazine hydrate under reflux conditions to yield ethyl 2-hydrazinonicotinate.

- Knorr Pyrrole Synthesis: This method involves the reaction of ethyl acetoacetate with hydrazine in the presence of an acid catalyst, leading to the formation of various pyrrole derivatives from which ethyl 2-hydrazinonicotinate can be derived through further modifications .

Ethyl 2-hydrazinonicotinate has potential applications in various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing novel drugs with antimicrobial and anticancer properties.

- Agriculture: Compounds derived from ethyl 2-hydrazinonicotinate may be explored for use as pesticides or herbicides due to their biological activity.

- Material Science: Its derivatives could be utilized in developing new materials with specific properties.

Studies on ethyl 2-hydrazinonicotinate have focused on its interactions with biological systems:

- Protein Binding Studies: Research indicates that this compound can interact with various proteins, potentially influencing their activity and stability.

- Enzyme Inhibition Studies: Some derivatives have been evaluated for their ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Several compounds share structural similarities with ethyl 2-hydrazinonicotinate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl Hydrazine | Contains a hydrazine group | Simpler structure; primarily used as a fuel. |

| Nicotinic Acid Hydrazone | Derived from nicotinic acid | Exhibits different biological activities. |

| 4-Hydrazinopyridine | Pyridine ring with a hydrazine group | More potent in certain biological assays. |

| Pyrazole Derivatives | Contains adjacent nitrogen atoms | Often used in pharmaceuticals for anti-inflammatory effects. |

Ethyl 2-hydrazinonicotinate stands out due to its specific structural features and its potential versatility in medicinal chemistry compared to these similar compounds. Its unique combination of a pyridine ring and hydrazine functionality allows it to engage in diverse